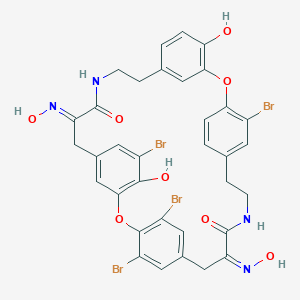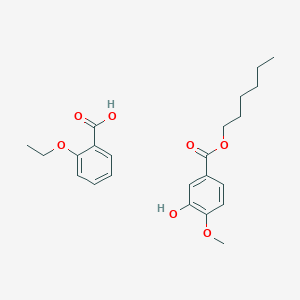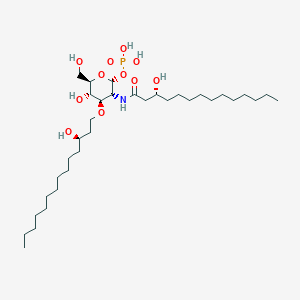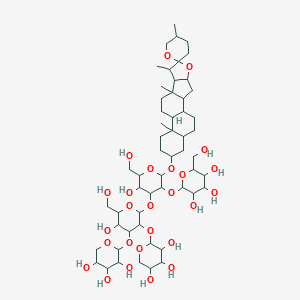
Bastadin 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bastadin-12 is a natural product found in Ianthella basta, Pseudoceratina purpurea, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Bastadin-12, along with other bastadins, has been isolated from various marine sponges and exhibits notable cytotoxic properties. Greve et al. (2008) found that bastadins, including bastadin-12, show moderate cytotoxicity toward a panel of 36 human tumor cell lines, indicating potential applications in cancer research (Greve et al., 2008).
Anti-Angiogenic Activity
Aoki et al. (2006) demonstrated that bastadin 12 significantly inhibits the serum and human epithelial growth factor-induced tubular formation of human umbilical vein endothelial cells, suggesting anti-angiogenic properties (Aoki et al., 2006). This property is critical in cancer therapy as it can potentially inhibit the growth of blood vessels that feed tumors.
Structure-Activity Relationships
Kotoku et al. (2008) conducted a structure-activity relationship study of this compound, which revealed that certain molecular features of this compound are crucial for its bioactivity, especially in the context of anti-angiogenic properties (Kotoku et al., 2008). Such studies are vital for understanding how bastadins can be modified for therapeutic uses.
Potential Therapeutic Applications
Palkar et al. (2015) discussed the potential of bastadins, including this compound, as natural lead compounds for the development of cancer therapeutic agents, highlighting their anticancer properties such as anti-angiogenesis, cytotoxicity, and induction of apoptosis (Palkar et al., 2015).
Interactions with Cellular Receptors
This compound also exhibits interactions with various cellular receptors. Zieminska et al. (2014) found that this compound, along with ryanodine, can influence intracellular Ca(2+) release in cultured cerebellar granule cells, a property that could have implications in neurology and cellular signaling (Zieminska et al., 2014).
Propiedades
Número CAS |
134981-78-5 |
|---|---|
Fórmula molecular |
C4H10N2O2.2(HCl) |
Peso molecular |
940.2 g/mol |
Nombre IUPAC |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
Clave InChI |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
SMILES isomérico |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES canónico |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Sinónimos |
astadin 12 bastadin-12 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)



![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
